4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol

Medicinal Chemistry Hydrogen Bonding Scaffold Design

Researchers developing conformationally restricted gabapentin analogs for neurological disorders require intermediates with precise spatial orientation of functional groups. Generic substitution with tetrahydrothiopyran-4-ol (lacks aminomethyl) or sulfone analogs (altered polarity, MW) compromises reaction selectivity and PK profiles. This compound provides the validated geminal aminomethyl/hydroxyl thiane core disclosed in WO1999031057A1, ensuring synthetic fidelity. • Validated scaffold: geminal aminomethyl/hydroxyl on thiane ring for selective neuroactive agent synthesis per WO1999031057A1. • Differentiated thiane core vs. O/N-heterocycles: sulfur polarizability enhances passive permeability and modulates CYP450 metabolism. • ≥98% purity; stored 2-8°C under inert atmosphere; ready for amide coupling, reductive amination, or O-alkylation.

Molecular Formula C6H13NOS
Molecular Weight 147.24 g/mol
CAS No. 879514-92-8
Cat. No. B1372148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol
CAS879514-92-8
Molecular FormulaC6H13NOS
Molecular Weight147.24 g/mol
Structural Identifiers
SMILESC1CSCCC1(CN)O
InChIInChI=1S/C6H13NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2
InChIKeyMDACFHKAMLKPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol: Procurement Baseline Overview


4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol (also referred to as 4-(aminomethyl)thian-4-ol) is a sulfur-containing heterocyclic amino alcohol with the molecular formula C6H13NOS and a molecular weight of 147.24 g/mol [1]. The compound features a fully saturated tetrahydrothiopyran (thiane) ring substituted at the 4-position with both a hydroxyl group and an aminomethyl moiety [1]. Its physicochemical properties include a predicted boiling point of 276.5±25.0 °C at 760 mmHg, a predicted density of 1.167±0.06 g/cm³, and a calculated XLogP3-AA of -0.4 [1]. Commercially, it is typically supplied as a solid with a purity specification of ≥95%, and storage recommendations include 2-8°C under inert gas and protection from light [2].

4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol: Why Generic Analogs Fall Short


Simple substitution of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol with unsubstituted tetrahydrothiopyran-4-ol or the corresponding sulfone derivative introduces critical deviations in physicochemical properties and synthetic utility that are not interchangeable in medicinal chemistry workflows. The presence of the geminal aminomethyl and hydroxyl groups on the thiane ring confers a unique combination of hydrogen bond donor/acceptor capacity and steric constraint that is essential for constructing conformationally restricted gabapentin analogs targeting neurological disorders [1]. For example, the sulfone analog 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide exhibits a higher molecular weight (163.24 vs. 147.24 g/mol) and altered polarity, which fundamentally changes its behavior in downstream reactions and final drug candidates . Furthermore, the unsubstituted tetrahydrothiopyran-4-ol (CAS 29683-23-6) lacks the aminomethyl group entirely, precluding its use in amine-dependent coupling steps central to the synthesis of neuroactive agents . These structural distinctions are not merely academic; they directly impact reaction yields, purification efficiency, and the pharmacological profile of resulting compounds, making generic substitution a scientifically unsound procurement strategy.

4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol: Evidence-Based Differentiation


Geminal Amino Alcohol Motif: Hydrogen Bonding Differentiation

The target compound possesses a unique geminal arrangement of a primary amine and a tertiary alcohol on the thiane ring, creating a localized polar surface area of 71.6 Ų [1]. This contrasts with the unsubstituted tetrahydrothiopyran-4-ol (CAS 29683-23-6), which has only a single hydroxyl group and lacks the amine entirely, resulting in a lower topological polar surface area (approximately 40.5 Ų estimated) and reduced hydrogen bond donor count (1 vs. 2) . Furthermore, the sulfone analog 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide exhibits a higher molecular weight (163.24 g/mol) and a different hydrogen bond acceptor count (3 vs. 3, but with stronger H-bond basicity due to the sulfone) . These structural differences are quantifiable and directly impact molecular recognition and binding affinity in target engagement assays.

Medicinal Chemistry Hydrogen Bonding Scaffold Design

Physical Property Differentiation for Purification and Handling

The target compound exhibits a predicted boiling point of 276.5±25.0 °C at 760 mmHg and a predicted density of 1.167±0.06 g/cm³ . In contrast, the unsubstituted tetrahydrothiopyran-4-ol (CAS 29683-23-6) has a reported boiling point of 218.8 °C at 760 mmHg and a density of 1.148 g/cm³ [1]. The 57.7 °C higher boiling point and 0.019 g/cm³ higher density of the target compound reflect the increased intermolecular forces due to the additional aminomethyl group, which can influence chromatographic separation, distillation parameters, and crystallization behavior during multi-step syntheses.

Physical Chemistry Purification Process Chemistry

Synthetic Utility: Key Intermediate for Gabapentin Analogs

Patent WO1999031057A1 explicitly discloses 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol (referred to as 2-[4-(aminomethyl)thian-4-yl]-n-hydroxyacetamide) as a critical intermediate in the synthesis of gabapentin analogs for treating neurological disorders including epilepsy, neuropathic pain, and anxiety [1]. While no head-to-head comparative biological data are provided in the patent for the free amino alcohol itself, the inclusion of the thiane-based scaffold in the claimed series distinguishes it from the more common piperidine- and tetrahydropyran-based analogs that are also described in the same patent [1]. The sulfur atom in the thiane ring introduces a unique electronic and steric environment compared to oxygen (tetrahydropyran) or nitrogen (piperidine) heteroatoms, which can alter metabolism, membrane permeability, and off-target interactions.

Medicinal Chemistry CNS Drug Discovery Gabapentin Analog

Purity and Stability Profile: Quality Control for Reproducible Synthesis

Commercial suppliers including Aladdin Scientific and Bidepharm certify this compound at a purity of ≥98% (often 98+%) as determined by HPLC and NMR, with MDL number MFCD11040538 [1]. In contrast, the unsubstituted tetrahydrothiopyran-4-ol is typically offered at 97% purity by Sigma-Aldrich . While this 1% difference may appear minor, for multi-step synthetic sequences, a 1% impurity load can propagate to significantly lower overall yields and complicate purification of final drug candidates. Furthermore, the target compound's recommended storage conditions (2-8°C, protected from light, under inert gas) are more stringent than those for the unsubstituted analog, reflecting its higher reactivity and the need for careful handling to maintain purity over time.

Analytical Chemistry Quality Control Reproducibility

Safety and Regulatory: GHS Classification for Risk Management

According to PubChem GHS classification, 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol is labeled as H302 (Harmful if swallowed) and H312 (Harmful in contact with skin) [1]. In comparison, the sulfone analog 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride carries additional hazard statements including H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The unsubstituted tetrahydrothiopyran-4-ol, on the other hand, does not have a harmonized GHS classification but may pose similar oral toxicity risks. The clear GHS classification for the target compound allows procurement and EH&S teams to implement appropriate handling protocols, PPE requirements, and waste disposal procedures without ambiguity.

Safety Regulatory Compliance Risk Management

4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol: Application Scenarios in CNS Research


Conformationally Restricted Gabapentin Analogs for Neurological Disorders

As explicitly disclosed in WO1999031057A1, 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol serves as a key intermediate for constructing gabapentin analogs targeting epilepsy, neuropathic pain, and anxiety disorders [1]. The rigid thiane ring imposes conformational constraints that can enhance selectivity and metabolic stability compared to more flexible aliphatic chains. Procurement of this specific amino alcohol enables medicinal chemists to explore structure-activity relationships in CNS drug discovery programs where sulfur-containing heterocycles are underrepresented relative to oxygen and nitrogen analogs.

Sulfur-Containing Scaffolds for BBB Penetration and Metabolic Stability

The thiane core of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol provides a distinct electronic and lipophilic profile compared to oxygen-containing tetrahydropyran or nitrogen-containing piperidine scaffolds [1]. Sulfur's larger atomic radius and polarizability can influence passive membrane permeability and cytochrome P450 metabolism, potentially leading to improved CNS exposure and reduced metabolic clearance. Researchers can employ this compound as a building block to systematically vary heteroatom identity and assess the impact on pharmacokinetic parameters in preclinical models.

Focused Chemical Libraries for Neurological Target Validation

Given its validated role in gabapentin analog synthesis [1], 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol is a strategic starting material for generating focused libraries of structurally related compounds. By diversifying the amine and alcohol functionalities through amide coupling, reductive amination, or O-alkylation, researchers can rapidly explore chemical space around the thiane core. The high certified purity (≥98%) of commercial supplies ensures that library members are produced with minimal byproducts, facilitating high-throughput screening and hit triage.

Scalable Synthetic Routes to Thiane-Containing Intermediates

For process chemistry groups, the well-defined physical properties of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol—including its boiling point (276.5±25.0 °C) and density (1.167±0.06 g/cm³) —inform the design of robust purification and isolation protocols. Unlike the more volatile unsubstituted analog (boiling point 218.8 °C), the higher boiling point of the target compound reduces the risk of evaporative loss during workup and distillation. This property, combined with its strict storage requirements (2-8°C, inert atmosphere) [2], guides the development of stable and reproducible manufacturing processes.

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